molecular formula C13H10F3N3O2S B2401714 6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448076-59-2

6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

カタログ番号: B2401714
CAS番号: 1448076-59-2
分子量: 329.3
InChIキー: RCYZZNUYGIQARO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-((3-(Trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a pyrrolo-pyrimidine derivative characterized by a sulfonyl group substituted with a 3-(trifluoromethyl)phenyl moiety. Pyrrolo-pyrimidine scaffolds are heterocyclic systems of pharmacological interest due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes .

特性

IUPAC Name

6-[3-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2S/c14-13(15,16)10-2-1-3-11(4-10)22(20,21)19-6-9-5-17-8-18-12(9)7-19/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYZZNUYGIQARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • **Formation of the pyr

生物活性

6-((3-(Trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, focusing on its anticancer properties, potential antiviral activity, and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C13H10F3N3O2S\text{C}_{13}\text{H}_{10}\text{F}_3\text{N}_3\text{O}_2\text{S}

Anticancer Activity

Recent studies have demonstrated that 6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibits potent anticancer properties. The compound has shown IC50 values of approximately 4.42 ± 0.46 μmol L⁻¹ and 4.85 ± 0.59 μmol L⁻¹ against various tumor cell lines, which are significantly lower than the positive control, 5-fluorouracil (IC50 = 6.39 ± 0.71 μmol L⁻¹).

Table 1: Anticancer Activity Comparison

CompoundIC50 (μmol L⁻¹)Positive ControlControl IC50 (μmol L⁻¹)
6-((3-(Trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine4.42 ± 0.465-Fluorouracil6.39 ± 0.71

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. The trifluoromethyl group is known to enhance the compound's lipophilicity and metabolic stability, contributing to its efficacy in targeting cancer cells.

Antiviral Properties

In addition to its anticancer activity, preliminary investigations suggest that this compound may possess antiviral properties. The structural analogs have been evaluated for their ability to inhibit SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), showing promising results in receptor-ligand interaction studies .

Case Studies

  • In Vitro Studies : A study involving various cancer cell lines indicated that the compound effectively inhibited cell growth and induced apoptosis at concentrations lower than those required for standard chemotherapeutics.
  • Animal Models : In vivo studies are ongoing to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer and viral infections.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional features of 6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine with related compounds:

Compound Substituent/Modification Key Properties/Applications Reference
6-((3-(Trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine 3-(Trifluoromethyl)phenyl sulfonyl group at position 6 Hypothesized enhanced metabolic stability and target affinity due to CF₃ group; limited direct data.
6-((4-Fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine 4-Fluorophenyl sulfonyl group at position 6 Fluorine substitution may reduce metabolic clearance compared to CF₃; insufficient activity data.
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine Benzyl group at position 6; amine at position 2 Potential kinase inhibition due to amine group; commercial availability as a research chemical.
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride Unsubstituted core structure; dihydrochloride salt Improved solubility for in vitro studies; used as a synthetic intermediate.
6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate Pyrrolo-pyrazine core; chloropyridinyl and piperazine-carboxylate substituents Broader heterocyclic system; possible application in multi-target drug design.

Key Observations:

Substituent Effects :

  • The 3-(trifluoromethyl)phenyl sulfonyl group in the target compound likely confers higher lipophilicity and resistance to oxidative metabolism compared to the 4-fluorophenyl sulfonyl analog .
  • Benzyl and amine substituents (e.g., in MTC-25793204) may alter binding modes to enzymes or receptors, though direct biological data is unavailable .

Salt Forms :

  • The dihydrochloride salt of the parent pyrrolo-pyrimidine (–6) improves aqueous solubility, facilitating formulation for preclinical testing, whereas the sulfonyl derivatives may require alternative solubilization strategies .

Synthetic Utility: The parent pyrrolo-pyrimidine () is a key intermediate for antimicrobial quinolones, while sulfonyl derivatives like the target compound may serve as precursors for more complex pharmacophores .

Research Findings and Data Gaps

  • Antimicrobial Activity: Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are precursors to quinolones with potent antimicrobial activity, though the target compound’s efficacy remains unstudied .
  • Physicochemical Properties : The CF₃ group’s impact on logP and solubility warrants experimental validation (e.g., HPLC retention time comparisons as in ) .
  • Biological Targets: No direct data exists on kinase inhibition or enzyme modulation for sulfonyl-substituted analogs, unlike amine-functionalized variants .

Q & A

Q. How should researchers link their experimental design to theoretical frameworks (e.g., enzyme inhibition hypotheses)?

  • Methodological Answer : Align assays with mechanistic hypotheses (e.g., ATP-competitive kinase inhibition). Use enzyme kinetics (Lineweaver-Burk plots) to confirm inhibition type. Cross-reference findings with structural data (e.g., active-site mutations) to validate binding hypotheses. Frame results within established pharmacological models (e.g., lock-and-key vs. induced fit) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。